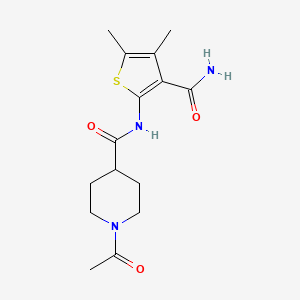
1-ACETYL-N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)-4-PIPERIDINECARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ACETYL-N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a piperidine ring, a thienyl group, and several functional groups that contribute to its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ACETYL-N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the thienyl group, and the addition of acetyl and carbamoyl groups. Common reagents used in these reactions may include acetyl chloride, thionyl chloride, and various amines. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
1-ACETYL-N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-ACETYL-N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)-4-PIPERIDINECARBOXAMIDE may have various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-ACETYL-N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include other piperidine derivatives, thienyl-containing compounds, and molecules with similar functional groups.
Comparison
Compared to similar compounds, 1-ACETYL-N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)-4-PIPERIDINECARBOXAMIDE may exhibit unique properties due to its specific structure and functional groups
Propriétés
IUPAC Name |
1-acetyl-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-8-9(2)22-15(12(8)13(16)20)17-14(21)11-4-6-18(7-5-11)10(3)19/h11H,4-7H2,1-3H3,(H2,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLGXZVLMOCMBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2CCN(CC2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(2-chlorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B5478435.png)
![N~2~-{[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5478443.png)
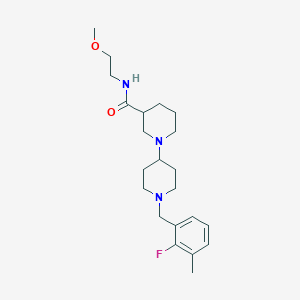
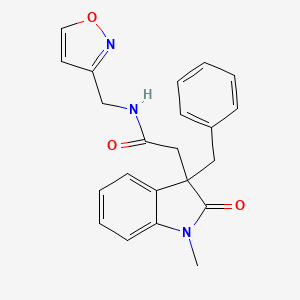
![6-[(3S,4R)-4-amino-3-methoxypiperidine-1-carbonyl]-3-(4-hydroxycyclohexyl)-1H-benzimidazol-2-one](/img/structure/B5478478.png)
![N-[1-(3-isoxazolyl)ethyl]-N-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5478488.png)
![4-{4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-2-METHYLBUT-3-YN-2-OL](/img/structure/B5478505.png)
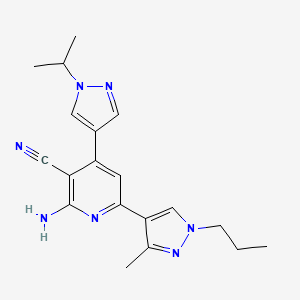
![1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-pyrimidin-2-ylpiperazine-2-carboxylic acid](/img/structure/B5478522.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5478530.png)
![2-ethyl-1-isopropyl-4-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]carbonyl}piperazine](/img/structure/B5478534.png)
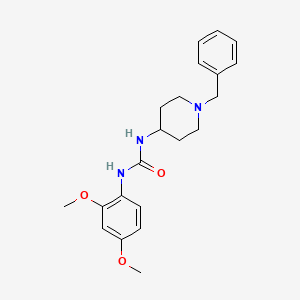
![1-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B5478544.png)
![N-[1-(1-lactoylpiperidin-4-yl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5478551.png)
